Sodium hexyl 2-hydroxyethyl phosphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
94159-63-4 |
|---|---|
Molecular Formula |
C8H18NaO5P |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
sodium;hexyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C8H19O5P.Na/c1-2-3-4-5-7-12-14(10,11)13-8-6-9;/h9H,2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
SVQDQKHRKWSOKB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)([O-])OCCO.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for Sodium Hexyl 2 Hydroxyethyl Phosphate
Esterification Reactions for Mono- and Diester Phosphate (B84403) Synthesis
The formation of the phosphate ester backbone of sodium hexyl 2-hydroxyethyl phosphate is typically achieved through the esterification of the corresponding alcohols, hexanol and 2-hydroxyethanol, with a phosphorylating agent. The reaction conditions can be controlled to influence the ratio of mono- and diester products.
Utilizing Phosphorus Pentoxide (P₂O₅) in Phosphate Ester Formation
Phosphorus pentoxide (P₄O₁₀) is a potent dehydrating agent widely used for the synthesis of phosphate esters. The reaction with alcohols proceeds through the formation of various phosphoric acid intermediates, which then esterify the alcohol. The reaction of P₂O₅ with a mixture of hexanol and 2-hydroxyethanol would lead to a complex mixture of mono- and diesters, as well as unreacted phosphoric acid. google.comp2infohouse.org
The mechanism involves the nucleophilic attack of the alcoholic oxygen on the phosphorus atoms of the P₄O₁₀ cage structure. This process is often exothermic and requires careful temperature control. The stoichiometry of the reactants is a critical factor in determining the final product distribution. An excess of alcohol generally favors the formation of diesters. To synthesize a mixed ester like hexyl 2-hydroxyethyl phosphate, a sequential addition of the alcohols could be employed to achieve better selectivity.
Reaction Scheme: A general representation of the reaction of an alcohol (ROH) with phosphorus pentoxide to form mono- and diester phosphates.
P₄O₁₀ + 6 ROH → 4 H₃PO₄ + ... (intermediate steps)
H₃PO₄ + R'OH → R'OPO(OH)₂ + H₂O (Monoester)
R'OPO(OH)₂ + R''OH → (R'O)(R''O)PO(OH) + H₂O (Diester)
The following table illustrates typical product distributions for the phosphation of linear alcohols with P₂O₅, which can be considered analogous to the hexyl moiety of the target compound.
| Alcohol Chain Length | Molar Ratio (Alcohol:P₂O₅) | Monoester (%) | Diester (%) | Free Phosphoric Acid (%) |
| C8 | 3:1 | 45 | 40 | 15 |
| C12 | 3:1 | 50 | 35 | 15 |
| C16 | 3:1 | 55 | 30 | 15 |
This data is illustrative for the phosphation of single linear alcohols and serves as a general reference.
Application of Polyphosphoric Acid (PPA) Routes
Polyphosphoric acid (PPA) is another effective phosphorylating agent for the synthesis of phosphate esters. google.comresearchgate.netgoogleapis.comccsenet.org PPA is a mixture of orthophosphoric acid and its polymers, providing a strongly acidic and dehydrating medium for the esterification reaction. The reaction of hexanol and 2-hydroxyethanol with PPA would also yield a mixture of mono- and diesters. google.com The viscosity of PPA can be high, often requiring elevated temperatures to ensure proper mixing and reaction. ccsenet.org
The mechanism is believed to involve the protonation of the alcohol by the acidic PPA, followed by nucleophilic attack of the alcohol on a phosphorus atom within the polyphosphate chain. The water formed during the reaction is readily absorbed by the PPA, driving the equilibrium towards the ester products.
A study on the synthesis of amphoteric phosphate ester surfactants using PPA as the phosphorylation reagent showed that reaction conditions such as temperature and molar ratio of reactants significantly impact the conversion rate and the content of monoalkyl phosphate. researchgate.net For instance, with a specific molar ratio of hydroxyl groups to P₂O₅ of 3.0:1.0 at 80°C for 5.5 hours, a monoalkyl phosphate content of 89.3% and a conversion rate of 97.2% were achieved. researchgate.net
Role of Hydroxyalkyl Chain Reactivity in Esterification Kinetics
In the synthesis of this compound, the presence of two different hydroxyl groups—one on the primary alcohol (hexanol) and one on the diol (2-hydroxyethanol)—introduces a consideration of their relative reactivities. Generally, primary alcohols are more reactive in esterification reactions than secondary alcohols due to less steric hindrance. Both hydroxyl groups in this case are primary, but the presence of the second hydroxyl group in 2-hydroxyethanol can influence the reaction kinetics and product distribution.
The hydroxyl group of 2-hydroxyethanol might exhibit slightly different reactivity due to intramolecular hydrogen bonding or electronic effects from the adjacent hydroxyl group. The phosphorylation of a hydroxyl group converts it into a much better leaving group, which is a fundamental concept in many biosynthetic pathways. libretexts.orglibretexts.org This principle highlights the significant change in chemical properties upon phosphorylation. In a protein context, the phosphorylation of serine, threonine, or tyrosine residues, which all contain hydroxyl groups, is a key mechanism for regulating protein function. wikipedia.orgthermofisher.com The introduction of a charged and hydrophilic phosphate group can alter a protein's structure and its interactions with other molecules. wikipedia.orgreddit.com
Alternative Synthetic Routes for Targeted Hexyl and Hydroxyethyl (B10761427) Moieties
Beyond the use of P₂O₅ and PPA, other synthetic strategies can be employed to achieve a more targeted synthesis of the desired mixed phosphate ester.
Investigation of Direct Alcohol Phosphorylation Pathways
Direct phosphorylation of alcohols can be achieved using various phosphorylating agents. For instance, phosphorus oxychloride (POCl₃) is a common reagent for this purpose. google.com The reaction of POCl₃ with one equivalent of hexanol would yield hexyl phosphorodichloridate. Subsequent reaction with one equivalent of 2-hydroxyethanol would produce the mixed dichloridate, which can then be hydrolyzed to the desired phosphate ester. This stepwise approach allows for greater control over the final product structure.
Step 1: POCl₃ + CH₃(CH₂)₅OH → CH₃(CH₂)₅OP(O)Cl₂ + HCl
Step 2: CH₃(CH₂)₅OP(O)Cl₂ + HOCH₂CH₂OH → CH₃(CH₂)₅OP(O)(OCH₂CH₂OH)Cl + HCl
Step 3: CH₃(CH₂)₅OP(O)(OCH₂CH₂OH)Cl + H₂O → CH₃(CH₂)₅OP(O)(OCH₂CH₂OH)OH + HCl
The final step would be neutralization with a base like sodium hydroxide (B78521) to obtain the sodium salt. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of byproducts.
Exploring Transesterification Mechanisms with Phosphate Sources
Transesterification is a versatile method for the synthesis of phosphate esters, involving the exchange of an alkoxy group of an existing phosphate ester with an alcohol. google.comresearchgate.netcdnsciencepub.com For the synthesis of this compound, a suitable starting phosphate ester, such as triphenyl phosphate or trimethyl phosphate, could be reacted with hexanol and 2-hydroxyethanol.
The reaction is typically catalyzed by a base or an acid. The progress of the transesterification can be monitored to obtain the desired mixture of esters. google.com The reaction temperature is a key parameter, with elevated temperatures potentially leading to more byproducts. google.com A sequential addition of the alcohols could also be employed in transesterification to favor the formation of the mixed ester. For instance, reacting triphenyl phosphate first with hexanol and then with 2-hydroxyethanol in a controlled manner could lead to the desired product.
The following table provides a general overview of catalysts and conditions for phosphate ester transesterification.
| Starting Phosphate Ester | Alcohol | Catalyst | Temperature (°C) |
| Triphenyl phosphate | 2-Butoxyethanol | Phenoxide anion | Not specified |
| Triaryl phosphates | Aliphatic alcohols | Strong bases | 60-140 |
| Tris(2,2,2-trifluoroethyl) phosphate | Various alcohols | DBU or lithium alkoxides | Not specified |
This table presents examples of transesterification reactions for different phosphate esters and alcohols. google.comorganic-chemistry.org
Reaction Mechanism Elucidation during Phosphate Esterification
The synthesis of phosphate esters, such as this compound, involves complex reaction mechanisms. Elucidating these pathways is critical for optimizing synthetic protocols and controlling product formation. The esterification process can proceed through several mechanisms, primarily distinguished by the nature of the bond formation and cleavage at the phosphorus center. These mechanisms are broadly categorized as associative, involving a pentacoordinate intermediate or transition state, and dissociative, which proceeds through a highly reactive metaphosphate intermediate. frontiersin.org The prevailing pathway is influenced by the structure of the reactants (the alcohol and the phosphorylating agent), the reaction conditions, and the presence of catalysts. thieme-connect.de
Kinetic studies are fundamental to understanding the mechanism of phosphate esterification. By monitoring reaction rates under various conditions, researchers can deduce the molecularity of the rate-determining step and the nature of transition states. Techniques such as in operando 31P NMR spectroscopy have proven valuable for obtaining high-resolution kinetic data in real-time. kuleuven.benih.gov
The rate of phosphate ester formation is significantly affected by several factors:
Structure of the Alcohol: Steric hindrance in the alcohol nucleophile can dramatically decrease the reaction rate, particularly in concerted, associative pathways (analogous to SN2 reactions). For instance, reactions involving tertiary alcohols like tert-butyl alcohol may fail to produce the corresponding phosphate ester under certain conditions, whereas primary alcohols react more readily. frontiersin.org
Phosphorylating Agent: The reactivity of the phosphorylating agent is crucial. The use of activated phosphate derivatives, such as chlorophosphates or enol phosphates, can accelerate the reaction. nih.gov The substitution of a non-bridging oxygen atom for sulfur (a "thio effect") also alters the electronic properties of the phosphorus center and consequently changes the reaction kinetics. frontiersin.org
Catalysis: The reaction can be catalyzed by acids or bases. For example, the transesterification of isopropenyl phosphate with alcohols proceeds efficiently at room temperature using a catalytic amount of potassium tert-butoxide. kuleuven.be The catalyst functions by regenerating the nucleophile in a catalytic cycle. kuleuven.be
Phosphate esterification can be viewed as the reverse of hydrolysis. Kinetic data from hydrolysis studies show a significant difference in rates depending on the ester's structure. For example, under alkaline conditions, trimethyl phosphate hydrolyzes many orders of magnitude faster than dimethyl phosphate, highlighting the electronic and steric effects on the reactivity of the phosphorus center. thieme-connect.de
Table 1: Factors Influencing the Rate of Phosphate Ester Formation
| Factor | Observation | Mechanistic Implication |
| Alcohol Structure | Primary alcohols react faster than secondary, which are much faster than tertiary alcohols. frontiersin.org | Suggests a sterically sensitive, associative (SN2-like) mechanism where the nucleophile attacks the phosphorus center. frontiersin.orgthieme-connect.de |
| Leaving Group | Better leaving groups on the phosphorylating agent increase the reaction rate. | The cleavage of the P-O bond to the leaving group is involved in the rate-determining step. |
| Catalysis | Base catalysis is effective for transesterification with alcohols. kuleuven.be | The deprotonated alcohol (alkoxide) is a more potent nucleophile, accelerating the attack on the phosphorus atom. |
| Solvent | Solvent polarity and hydrogen-bonding capability can influence reaction rates. frontiersin.org | Solvents can stabilize or destabilize charged intermediates and transition states, altering the activation energy. |
When the phosphorus atom in a phosphorylating agent is chiral, the stereochemical outcome of the esterification provides profound insight into the reaction mechanism. The reaction at a stereogenic phosphorus center can result in inversion of configuration, retention of configuration, or racemization.
Inversion of Configuration: A direct, one-step substitution at the phosphorus center, analogous to an SN2 reaction, proceeds through a trigonal bipyramidal transition state and results in the inversion of the stereochemical configuration at the phosphorus atom. thieme-connect.de This is a common pathway for many phosphoryl transfer reactions. nih.gov
Racemization: The formation of a racemic mixture from a stereochemically pure starting material suggests a dissociative mechanism. This pathway involves the rate-limiting formation of a planar, achiral metaphosphate intermediate (PO3-), which is then rapidly attacked by the alcohol nucleophile from either face, leading to a loss of stereochemical information. frontiersin.org
It is also important to consider the stereochemistry of the alcohol component. In certain condensation reactions, nucleophilic attack may occur at the carbon atom of the alcohol, with the phosphate acting as a leaving group. This can lead to inversion of configuration at the carbinol carbon. google.com However, for the formation of the P-O bond in this compound, the reaction involves nucleophilic attack by the alcohol's oxygen onto the phosphorus atom.
Table 2: Stereochemical Outcomes and Associated Mechanisms in Phosphate Esterification
| Stereochemical Outcome | Plausible Mechanism | Description |
| Inversion | Concerted Associative (ANDN or SN2-like) frontiersin.org | A one-step process where the nucleophile attacks the phosphorus center, leading to a trigonal bipyramidal transition state and inversion of configuration. thieme-connect.de |
| Retention | Stepwise Associative (AN + DN) with Pseudorotation frontiersin.org | Formation of a pentacoordinate intermediate. If the intermediate's geometry changes before the leaving group departs, retention can occur. |
| Retention | Double Displacement (e.g., in enzymatic reactions) nih.gov | Two sequential SN2-like steps, each causing an inversion, result in a net retention of configuration. |
| Racemization | Dissociative (DN + AN) frontiersin.org | Formation of a transient, achiral metaphosphate intermediate that is subsequently attacked by the nucleophile from either side. |
The specific stereochemical course for the synthesis of this compound would depend on the chosen phosphorylating agent and reaction conditions.
Advanced Analytical and Spectroscopic Characterization in Phosphate Ester Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. cwejournal.orgnih.gov By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of the atoms within Sodium hexyl 2-hydroxyethyl phosphate (B84403).
One-dimensional NMR techniques are fundamental for the initial structural assessment of phosphate esters.
¹H NMR (Proton NMR): This technique provides information on the number and types of hydrogen atoms. For Sodium hexyl 2-hydroxyethyl phosphate, the ¹H NMR spectrum would show distinct signals for the protons of the hexyl chain, the ethylene (B1197577) glycol moiety, and the hydroxyl group. The integration of these signals helps confirm the ratio of these structural components. Coupling between adjacent protons (spin-spin splitting) reveals their connectivity, for example, the triplet/quartet patterns typical of alkyl chains. researchgate.netchemicalbook.com
¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically distinct carbon environments. Each carbon atom in the hexyl and 2-hydroxyethyl groups would produce a unique signal, confirming the carbon backbone of the molecule. The chemical shifts are indicative of the carbon's local electronic environment (e.g., carbons bonded to oxygen are shifted downfield). researchgate.net
³¹P NMR (Phosphorus-31 NMR): As the phosphorus isotope ³¹P has a natural abundance of 100% and a spin of 1/2, it is highly amenable to NMR analysis. mdpi.com ³¹P NMR is particularly powerful for studying phosphate esters, as the chemical shift is highly sensitive to the nature of the groups attached to the phosphorus atom. researchgate.nethuji.ac.il A single, sharp signal would be expected for this compound, with a chemical shift characteristic of a dialkyl phosphate monoester. researchgate.net This confirms the presence and nature of the phosphate linkage, distinguishing it from potential impurities like unreacted starting materials or different phosphate ester types.
The following table outlines the predicted NMR data for this compound based on established chemical shift ranges for similar functional groups.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Hexyl CH₃ | ~0.9 | Triplet | Terminal methyl group. |
| Hexyl (CH₂)₄ | ~1.3-1.6 | Multiplet | Methylene groups of the hexyl chain. | |
| Hexyl O-CH₂ | ~3.9-4.1 | Multiplet | Methylene group adjacent to the phosphate oxygen. | |
| Ethyl O-CH₂-CH₂-OH | ~3.7 | Triplet | Methylene group adjacent to the hydroxyl group. | |
| Ethyl P-O-CH₂ | ~4.1-4.3 | Multiplet | Methylene group adjacent to the phosphate oxygen. | |
| Ethyl OH | Variable | Singlet (broad) | Chemical shift is dependent on solvent and concentration. | |
| ¹³C | Hexyl CH₃ | ~14 | - | Terminal methyl carbon. |
| Hexyl CH₂ chain | ~22-32 | - | Four internal methylene carbons. | |
| Hexyl O-CH₂ | ~65-70 | - | Carbon adjacent to the phosphate oxygen. | |
| Ethyl CH₂-OH | ~60-63 | - | Carbon adjacent to the hydroxyl group. | |
| Ethyl P-O-CH₂ | ~68-72 | - | Carbon adjacent to the phosphate oxygen. | |
| ³¹P | Phosphate Ester | ~0 to 5 | - | Typical range for phosphate monoesters/diesters relative to H₃PO₄. researchgate.net |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and confirm the precise connectivity of atoms, especially in complex molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate the signals of directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. mdpi.com This would be used to map the protons of the hexyl and 2-hydroxyethyl chains to their respective carbons in the ¹³C spectrum, confirming the integrity of both alkyl chains attached to the phosphate group.
Mass Spectrometry for Molecular Structure and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula (C₁₀H₂₂NaO₅P) by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov This level of accuracy is crucial for distinguishing the target compound from isomers or impurities with the same nominal mass but different elemental compositions.
| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M-Na+2H]⁺ (Protonated form) | C₁₀H₂₄O₅P⁺ | 255.1305 |
| [M] (Neutral molecule) | C₁₀H₂₂NaO₅P | 276.1103 |
| [M+Na]⁺ (Sodiated adduct) | C₁₀H₂₂Na₂O₅P⁺ | 299.0998 |
Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of fragment ions (product ions). mdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and structural elucidation. For phosphate esters, fragmentation often involves the cleavage of the C-O or P-O bonds, leading to the loss of the alkyl or alkoxy groups. acs.orgmdpi.com Analysis of the fragmentation pathways of this compound would help confirm the identity of the two different alkyl chains attached to the phosphate core and identify potential impurities through their unique fragmentation patterns. nih.gov
A plausible fragmentation pathway for the protonated molecule ([C₁₀H₂₄O₅P]⁺) could involve characteristic losses of the hexyl and hydroxyethyl (B10761427) moieties.
| Fragment m/z (Predicted) | Proposed Structure/Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 171.06 | [M+H - C₆H₁₂]⁺ | Loss of hexene via McLafferty-type rearrangement. |
| 155.03 | [M+H - C₆H₁₄O]⁺ | Loss of hexanol. |
| 99.01 | [H₄PO₄]⁺ | Characteristic fragment of many alkyl phosphate esters. mdpi.com |
| 211.10 | [M+H - C₂H₄O]⁺ | Loss of ethylene oxide from the hydroxyethyl chain. |
Chromatographic Techniques for Separation and Quantification Method Development
Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and byproducts, as well as for developing quantitative analytical methods. researchgate.net Given the ionic and polar nature of this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.
Method development would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity.
Stationary Phase (Column): A variety of columns could be employed. Reversed-phase (e.g., C18, C8) chromatography is common, but the polarity of the analyte might require ion-pairing agents to improve retention. nih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, could provide excellent separation. helixchrom.com
Mobile Phase: The mobile phase typically consists of a mixture of water or a buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. For MS detection, volatile buffers such as ammonium acetate or ammonium formate are required to avoid instrument contamination. chromatographyonline.com
Detection: Several detection methods can be coupled with HPLC. Ultraviolet (UV) detection may be possible if the molecule possesses a chromophore, though many simple alkyl phosphates lack one. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable. However, coupling HPLC with mass spectrometry (LC-MS) offers the highest selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity. nih.govcdc.gov Gas chromatography (GC) could also be used, but would likely require derivatization of the polar phosphate and hydroxyl groups to increase volatility. researchgate.netd-nb.info
| Parameter | Technique: HPLC | Technique: GC (with derivatization) |
|---|---|---|
| Column | Reversed-Phase (C18), HILIC, or Mixed-Mode Anion-Exchange | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water with volatile buffer (e.g., ammonium acetate) | Helium or Hydrogen |
| Detector | Mass Spectrometry (MS), ELSD, CAD | Mass Spectrometry (MS), Flame Photometric Detector (FPD) |
| Sample Preparation | Dissolution in mobile phase | Derivatization (e.g., silylation, methylation) to increase volatility |
Liquid Chromatography (LC) Method Development (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are primary techniques for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development involves optimizing the separation of the target analyte from impurities or other components.
For organophosphate diesters, which are structurally related to the subject compound, reversed-phase chromatography is a common approach. nih.gov A C18 stationary phase is frequently used for separation. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, with gradient elution being employed to resolve compounds with different polarities. nih.gov For anionic phosphate esters, ion-pair reversed-phase HPLC can be utilized. This technique involves adding an ion-pairing agent, such as tetrabutylammonium hydroxide (B78521), to the mobile phase to improve the retention and separation of the charged analytes on a non-polar stationary phase. researchgate.net Detection can be achieved using various methods, including Mass Spectrometry (MS) for sensitive and selective analysis or indirect UV detection if the analyte lacks a chromophore. nih.govresearchgate.net
Table 1: Typical Liquid Chromatography Parameters for Phosphate Ester Analysis
| Parameter | Description | Common Application |
|---|---|---|
| Stationary Phase | C18 fused-core or similar reversed-phase column | Separation of organophosphate diesters and related compounds. nih.gov |
| Mobile Phase | A: Water with buffer (e.g., 2 mM ammonium acetate) B: Organic solvent (e.g., Methanol, Acetonitrile) | Gradient elution is common to separate analytes with varying polarities. nih.gov |
| Ion-Pairing Agent | Tetrabutylammonium hydroxide (TBAOH) | Used for the separation of anionic phosphates on a reversed-phase column. researchgate.net |
| Detector | Mass Spectrometry (MS), Indirect UV, Evaporative Light Scattering Detector (ELSD) | MS provides high sensitivity and structural information. nih.gov Indirect UV is used for analytes without a strong chromophore. researchgate.net ELSD is suitable for non-volatile compounds. |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com However, phosphate esters like this compound are generally non-volatile due to their polarity and ionic nature, making direct GC analysis challenging. To overcome this, derivatization is employed to convert the polar analytes into more volatile and thermally stable forms suitable for GC. drawellanalytical.commdpi.com
Common derivatization strategies for compounds with polar functional groups include silylation and alkylation (e.g., methylation). mdpi.com These reactions replace the active hydrogen atoms in the phosphate and hydroxyl groups with less polar functional groups, thereby increasing volatility. For instance, phosphonic acids related to organophosphate nerve agents have been successfully analyzed by GC-MS after methylation with reagents like trimethylsilyldiazomethane (TMS-DM). mdpi.com
Once derivatized, the analytes can be separated on a capillary column and detected using various detectors. drawellanalytical.com Phosphorus-specific detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) offer high selectivity for phosphate-containing compounds. nih.govcdc.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also widely used, providing both separation and structural identification of the analytes. chromatographyonline.comchromatographyonline.com
Table 2: Key Considerations for GC Analysis of Phosphate Esters
| Consideration | Description | Relevance to this compound |
|---|---|---|
| Derivatization | Chemical modification to increase volatility. drawellanalytical.com | Essential due to the low volatility of the phosphate and hydroxyl groups. |
| Common Reagents | Silylation agents (e.g., BSTFA), Alkylation agents (e.g., diazomethane, pentafluorobenzyl bromide). mdpi.com | These reagents react with the acidic proton of the phosphate group and the proton of the hydroxyl group. |
| GC Columns | Capillary columns with stationary phases like polyethylene glycol or other polar materials. drawellanalytical.com | Choice of column depends on the specific derivatives formed. |
| Detectors | Mass Spectrometry (MS), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD). nih.govcdc.gov | MS provides identification, while FPD and NPD offer selective detection of phosphorus. |
Advanced Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including FTIR and Raman, are non-destructive methods that provide detailed information about the molecular structure and functional groups present in a sample.
Fourier Transform Infrared (FTIR) Spectroscopy for Phosphate and Hydroxyl Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For this compound, FTIR is particularly useful for identifying the characteristic vibrations of the phosphate and hydroxyl groups. thermal-lube.com
The phosphate group (PO₄) gives rise to strong, characteristic absorption bands. The stretching vibrations of the P-O-C linkages and the P=O double bond are prominent in the mid-infrared region. Specifically, O-P-O bending and stretching vibrations are typically observed in the 1000 cm⁻¹ to 1200 cm⁻¹ range. researchgate.net The P=O stretching vibration, if present in a free acid form or as part of the ester, would also produce a strong absorption band. The hydroxyl (-OH) group from the 2-hydroxyethyl moiety is readily identifiable by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is due to hydrogen bonding.
Table 3: Characteristic FTIR Absorption Bands for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (Broad) |
| Phosphate (P-O-C) | Stretching | 1000 - 1200 |
| Phosphate (P=O) | Stretching | ~1250 - 1300 |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the phosphate backbone of the molecule. metrohm.com
The speciation and structure of phosphate-containing compounds can be effectively monitored using Raman spectroscopy. metrohm.com The most prominent feature in the Raman spectrum of a phosphate ester is the intense, sharp peak corresponding to the symmetric stretching vibration (ν₁) of the phosphate group (PO₄³⁻), which typically appears around 1020 cm⁻¹. nih.gov Other vibrational modes, such as the antisymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the phosphate group, appear at lower intensities and different wavenumbers. nih.gov The high specificity of Raman spectroscopy makes it a powerful tool for confirming the presence and studying the chemical environment of the phosphate moiety within the this compound structure. metrohm.com
Table 4: Characteristic Raman Shifts for the Phosphate Group
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| ν₁ (A₁) | Symmetric Stretch | ~1020 (Strong, Sharp) nih.gov |
| ν₃ (T₂) | Antisymmetric Stretch | ~1050 - 1150 (Weak) nih.gov |
| ν₄ (T₂) | Bending | ~530 - 650 nih.gov |
Interfacial and Supramolecular Behavior of Sodium Hexyl 2 Hydroxyethyl Phosphate
Critical Micelle Concentration (CMC) Determination and Aggregate Formation
The critical micelle concentration (CMC) is a fundamental property of a surfactant, marking the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. elpub.ruwikipedia.org This process is a spontaneous self-assembly driven by the minimization of unfavorable interactions between the hydrophobic tails of the surfactant and water molecules. nih.gov
Surface Tension Studies of Aqueous Solutions
Surface tensiometry is a primary method for determining the CMC of surfactants. researchgate.net As the concentration of a surfactant in an aqueous solution increases, the molecules first adsorb at the air-water interface, leading to a decrease in surface tension. firp-ula.org Once the interface is saturated, any further addition of surfactant monomers results in the formation of micelles within the bulk of the solution. firp-ula.org At this point, the surface tension of the solution remains relatively constant. The concentration at which this plateau is reached is identified as the CMC. wikipedia.org
For a related compound, sodium bis(2-ethylhexyl) phosphate (B84403) (NaDEHP), the CMC was determined by measuring the concentration dependence of surface tension using the pendant drop method. core.ac.uk The point at which a distinct change in the slope of the surface tension versus concentration curve occurs signifies the CMC. core.ac.uk
Interactive Table: Factors Affecting CMC
| Factor | Effect on CMC | Rationale |
| Alkyl Chain Length | Longer chains decrease CMC. | Increased hydrophobicity drives micellization at lower concentrations. nih.gov |
| Temperature | Varies depending on the surfactant. | Can affect the hydration of the hydrophilic headgroup and the solubility of the surfactant. wikipedia.org |
| Ionic Strength | Addition of electrolytes typically lowers the CMC for ionic surfactants. | The added ions shield the electrostatic repulsion between the charged headgroups, facilitating micelle formation. wikipedia.org |
| Presence of Co-surfactants | Can increase or decrease CMC. | Depends on the nature of the co-surfactant and its interaction with the primary surfactant. nih.gov |
Light Scattering Techniques for Micelle Size and Shape Characterization
Dynamic Light Scattering (DLS) is a powerful non-invasive technique used to determine the size and size distribution of particles in a suspension, such as micelles. researchgate.net DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. These fluctuations are then related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. researchgate.net
The size and shape of micelles are influenced by several factors, including surfactant concentration, pH, ionic strength, and temperature. researchgate.net For some ionic surfactants, an increase in concentration above the CMC can lead to a decrease in the apparent micelle size due to increased electrostatic repulsion between the micelles, which enhances their diffusion speed. researchgate.net
Adsorption Phenomena at Liquid-Solid and Liquid-Air Interfaces
The adsorption of surfactants at interfaces is a key aspect of their functionality in various applications. The nature of this adsorption depends on the chemical structures of the surfactant and the substrate, as well as the properties of the surrounding medium.
Mechanism of Adsorption onto Inorganic Substrates (e.g., Alumina)
Phosphate-containing surfactants exhibit a strong affinity for metal oxide surfaces like alumina (B75360) (Al₂O₃). core.ac.uk The adsorption of sodium bis(2-ethylhexyl) phosphate (NaDEHP) onto alumina from an aqueous solution has been studied using neutron reflection. core.ac.uknih.gov These studies revealed that NaDEHP adsorbs onto the alumina surface, forming a bilayer structure that is essentially free of water. core.ac.uknih.gov This arrangement is energetically favorable as it presents the hydrophilic phosphate headgroups towards both the polar alumina surface and the aqueous phase. core.ac.uk
The primary mechanism for the adsorption of phosphate-containing molecules onto alumina and other metal oxides like goethite involves the formation of inner-sphere complexes, where the phosphate group directly bonds to the metal centers on the surface. conicet.gov.arnih.gov
Factors Influencing Interfacial Layer Formation (e.g., pH, Ionic Strength)
The formation and structure of the adsorbed surfactant layer at an interface are significantly influenced by environmental factors such as pH and ionic strength.
pH: The pH of the solution plays a critical role in the adsorption of phosphate surfactants onto metal oxide surfaces. The surface charge of the oxide and the ionization state of the surfactant's headgroup are both pH-dependent. For instance, the adsorption of phosphate on goethite decreases as the pH increases. conicet.gov.arnih.gov In the case of NaDEHP adsorption on alumina, a slight thickening of the adsorbed layer was observed with an increase in pH. core.ac.uknih.gov
Ionic Strength: The effect of ionic strength on adsorption can be complex. For NaDEHP on alumina, little variation in the adsorbed layer was observed with the addition of salt. core.ac.uknih.gov However, for other systems, increasing the ionic strength can enhance adsorption by reducing the electrostatic repulsion between charged surfactant molecules, allowing for denser packing at the interface. researchgate.net Conversely, at concentrations near or above the CMC, increased ionic strength can stabilize micelles in the bulk solution, creating competition with the adsorption process. researchgate.net
Interactive Table: Influence of pH and Ionic Strength on Adsorption
| Parameter | Effect on Adsorption onto Alumina | Mechanism |
| Increasing pH | Can lead to a slight thickening of the adsorbed layer for NaDEHP. core.ac.uknih.gov Generally, phosphate adsorption on metal oxides decreases with increasing pH. conicet.gov.arnih.gov | Changes in surface charge of alumina and the degree of ionization of the phosphate headgroup. conicet.gov.arnih.gov |
| Increasing Ionic Strength | Little effect observed for NaDEHP. core.ac.uknih.gov Can increase adsorption by shielding electrostatic repulsions. researchgate.net | Screening of electrostatic interactions between adsorbed surfactant molecules. researchgate.net |
Self-Assembly Processes and Ordered Structure Formation
Beyond the formation of simple spherical micelles, surfactants can self-assemble into a variety of more complex, ordered structures. These structures are dictated by the molecular geometry of the surfactant and the surrounding solution conditions.
Studies on simple alkyl phosphate amphiphiles have shown that they can efficiently form bilayer structures, such as vesicles, especially when mixed with co-surfactants like fatty alcohols or fatty acids. nih.gov The presence of these co-surfactants can significantly expand the range of conditions, particularly pH, over which these stable membrane-like structures can exist. nih.gov The formation of vesicles from single-chain phosphate amphiphiles is of interest in the context of early cellular life, as these structures can encapsulate aqueous environments. nih.gov The stability of these self-assembled structures can be further influenced by electrostatic interactions, such as charge pairing between anionic phosphate headgroups and cationic co-surfactants. nih.gov
Formation of Vesicles or Other Supramolecular Architectures
The aggregation of surfactants in solution is a spontaneous process driven by the desire to minimize unfavorable interactions between the hydrophobic tails and the solvent, a phenomenon known as the hydrophobic effect. For sodium hexyl 2-hydroxyethyl phosphate, this self-assembly can lead to the formation of various supramolecular structures, including micelles and vesicles.
Vesicles are spherical or ellipsoidal bilayers that enclose a small volume of the aqueous solvent. The formation of vesicles by single-chain surfactants is of particular interest. Research on analogous single-tail phosphate surfactants containing branched alkyl chains has demonstrated their capacity to form vesicles. rug.nl This is often predicted by the packing parameter, which relates the headgroup area, the volume of the hydrophobic tail, and its critical length. For instance, sodium bis(2-ethylhexyl) phosphate, a branched-chain surfactant, has been shown to form vesicles in aqueous solutions. nih.gov
In the case of this compound, the presence of the linear hexyl chain and the relatively bulky hydrophilic headgroup, consisting of the phosphate and the 2-hydroxyethyl group, would influence the packing parameter. The balance between the cross-sectional area of the headgroup and the volume of the alkyl tail determines the preferred curvature of the aggregate. While simple linear alkyl chain surfactants typically form spherical micelles, the introduction of the hydroxyethyl (B10761427) group can increase the headgroup size and hydration, potentially favoring the formation of bilayers and, subsequently, vesicles. The spontaneous formation of vesicles has been observed in aqueous mixtures of similar monoalkyl phosphates, such as sodium monododecylphosphate, under specific conditions. rsc.org
The process can be influenced by external factors such as temperature, pH, and the presence of additives. For example, changes in pH can alter the charge of the phosphate headgroup, affecting electrostatic repulsion and, consequently, the packing of the surfactant molecules. rug.nl
Influence of Alkyl Chain Length and Hydroxyethyl Group on Self-Assembly
The self-assembly of surfactants is a delicate interplay of various molecular forces, and minor changes in the surfactant's structure can lead to significant differences in their aggregation behavior.
Influence of Alkyl Chain Length:
The length of the hydrophobic alkyl chain is a critical factor in determining the self-assembly characteristics of surfactants. Generally, increasing the alkyl chain length enhances the hydrophobicity of the surfactant, which in turn affects the critical micelle concentration (CMC) and the geometry of the resulting aggregates. nih.gov
For a homologous series of surfactants, a longer alkyl chain typically leads to a lower CMC, as the greater hydrophobic driving force for aggregation allows micellization to occur at lower concentrations. researchgate.net Studies on alkyl phosphate esters have shown that the CMC and the surface tension at the CMC (γCMC) tend to decrease with an increase in the alkyl chain length for mixtures with a high ratio of monophosphate to diphosphate (B83284) esters. researchgate.net This trend is a direct consequence of the increased free energy change associated with transferring the longer hydrophobic tail from the aqueous environment to the micellar core. nih.gov
The geometry of the self-assembled structures is also influenced by the alkyl chain length. Longer chains can lead to a transition from spherical to cylindrical or worm-like micelles, and eventually to lamellar structures or vesicles, as the increased volume of the hydrophobic core favors flatter aggregate surfaces.
Influence of the Hydroxyethyl Group:
The presence of the 2-hydroxyethyl group in the headgroup region of this compound introduces specific characteristics that modulate its self-assembly. This hydroxyl group can participate in hydrogen bonding with water molecules, increasing the hydration of the headgroup and its effective size.
This increased steric hindrance and hydration of the headgroup can counteract the packing efficiency of the alkyl chains, potentially leading to a higher CMC compared to a similar surfactant without the hydroxyethyl group. Furthermore, the ability of the hydroxyl group to form hydrogen bonds can influence the intermolecular interactions between surfactant molecules at the interface, potentially affecting the stability and morphology of the aggregates. The introduction of hydroxyl groups in the spacer of gemini (B1671429) surfactants has been observed to influence their CMC. researchgate.net
Intermolecular Interactions in Aqueous and Non-Aqueous Systems
The behavior of this compound in solution is governed by a complex network of intermolecular interactions, which differ significantly between aqueous and non-aqueous environments.
In Aqueous Systems:
In water, the primary driving force for the self-assembly of surfactants is the hydrophobic effect . nih.gov The non-polar hexyl chains of this compound disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. To minimize this disruption, the surfactant molecules aggregate, sequestering their hydrophobic tails in the interior of micelles or bilayers, away from the water molecules.
Other significant interactions in aqueous solutions include:
Electrostatic Interactions: The phosphate headgroup is anionic, leading to repulsive electrostatic forces between the surfactant molecules at the surface of the aggregates. These repulsions counteract the hydrophobic attraction and influence the size, shape, and stability of the supramolecular structures. nih.gov
Van der Waals Forces: These attractive forces operate between the alkyl chains within the hydrophobic core of the aggregates, contributing to the cohesion and stability of the self-assembled structures.
In Non-Aqueous Systems:
In non-polar, non-aqueous solvents, the nature of intermolecular interactions is fundamentally different. The hydrophobic effect is absent, and instead, the interactions are dominated by the polarity of the surfactant's headgroup. In such environments, surfactants can form reverse micelles , where the polar headgroups are sequestered in the core, interacting with each other, while the hydrophobic tails extend into the non-polar solvent.
The key interactions in non-aqueous systems include:
Dipole-Dipole Interactions: The polar phosphate and hydroxyethyl headgroups will interact with each other through dipole-dipole forces within the core of the reverse micelles.
Ion-Dipole Interactions: If a small amount of a polar substance like water is present, it can be solubilized in the core of the reverse micelles, leading to strong ion-dipole interactions between the sodium ions, the phosphate groups, and the water molecules.
Van der Waals Forces: These forces will be the primary mode of interaction between the hexyl tails and the non-polar solvent molecules.
The table below summarizes the key intermolecular interactions for this compound in both aqueous and non-aqueous systems.
| Interaction Type | Aqueous Systems | Non-Aqueous Systems (Non-Polar) |
| Primary Driving Force | Hydrophobic Effect | Solvophobic/Solvophilic Balance |
| Headgroup-Headgroup | Electrostatic Repulsion, Hydrogen Bonding | Dipole-Dipole Interactions, Ion Pairing |
| Tail-Tail | Van der Waals Attraction | Van der Waals Attraction |
| Headgroup-Solvent | Hydrogen Bonding, Ion-Dipole | Limited, primarily at the interface |
| Tail-Solvent | Unfavorable (Hydrophobic) | Favorable (Van der Waals) |
Integration and Functional Role in Advanced Material Systems
Impact as a Functional Additive in Polymer Science
The incorporation of functional additives like sodium hexyl 2-hydroxyethyl phosphate (B84403) into polymer systems can significantly alter their synthesis and final properties. The phosphate and hydroxyl groups can engage in specific interactions, such as hydrogen bonding and ionic interactions, while the alkyl chain provides compatibility with non-polar polymer backbones.
While specific kinetic studies on sodium hexyl 2-hydroxyethyl phosphate are not extensively documented, the influence of similar functional monomers, particularly those containing phosphate and hydroxyl groups like 2-hydroxyethyl methacrylate (B99206) (HEMA), has been widely investigated. mdpi.comresearchgate.netnih.gov Organophosphate compounds can influence polymerization reactions, such as the free-radical polymerization of methacrylates, in several ways. mdpi.comuobaghdad.edu.iq
The presence of functional groups can affect the reaction rate. For instance, in the polymerization of HEMA, hydrogen bonding between monomer molecules plays a significant role. mdpi.com The introduction of an additive like this compound could disrupt or modify these hydrogen-bonding networks, potentially altering the polymerization rate. Research on HEMA polymerization has shown that additives can enhance the rate by disrupting hydrogen bonding between monomer molecules. mdpi.com
The table below summarizes typical kinetic parameters for related methacrylate polymerization systems, illustrating the range of values that could be influenced by functional additives.
| Monomer System | Initiator | Activation Energy (Ea) | Kinetic Order (Monomer) | Kinetic Order (Initiator) | Reference |
| Hexyl Methacrylate | Benzoyl Peroxide | 72.94 kJ/mol | 1.68 | 0.38 | uobaghdad.edu.iq |
| 2-Hydroxyethyl Methacrylate (HEMA) | Benzoyl Peroxide | 90.6 kJ/mol | ~1.0 | ~0.5 | mdpi.com |
This table presents data for analogous systems to infer potential kinetic behavior.
When incorporated into a polymer, this compound can act as a functional pendant group, modifying the network structure and resultant properties. The introduction of ionic (sodium phosphate) and hydrophilic (hydroxyl) groups into a hydrophobic polymer backbone can significantly alter its physical and chemical characteristics.
The presence of these functional groups can lead to:
Increased Hydrophilicity: The hydroxyl and phosphate groups can increase the water absorption and swelling capacity of the polymer network, a key feature in the design of hydrogels. mdpi.commdpi.com Studies on hydrogels based on HEMA and other functional monomers show that the swelling ratio can be precisely controlled by the composition. semanticscholar.orgresearchgate.net
Improved Mechanical Properties: The ionic interactions from the phosphate groups can act as physical crosslinks, potentially enhancing the mechanical strength and thermal stability of the polymer. mdpi.com
Altered Thermal Properties: The introduction of bulky, interactive side chains can affect the glass transition temperature (Tg) of the polymer. For example, poly(2-hydroxyethyl methacrylate) (PHEMA) has a Tg that can range from 50 to 90 °C depending on polymerization conditions. mdpi.com
The table below outlines how functional groups can modify the properties of a base polymer, using PHEMA as an illustrative example.
| Property | Base Polymer (e.g., PMMA) | Modified Polymer (e.g., PHEMA) | Influencing Factors from Additive | Reference |
| Swelling in Water | Low | High | Hydroxyl groups leading to hydrophilicity | mdpi.commdpi.com |
| Glass Transition (Tg) | ~105 °C | 50 - 90 °C | Bulky side chains, hydrogen bonding | mdpi.com |
| Biocompatibility | Moderate | High | Hydrophilic and neutral surface properties | kpi.ua |
This table uses data from well-studied analogous polymers to demonstrate the potential impact of functional groups similar to those in this compound.
Role in Interfacial Engineering and Surface Modification
The amphiphilic nature of this compound makes it inherently suitable for roles in interfacial engineering, where the goal is to control the interactions between different phases or surfaces. elsevierpure.com
The phosphate group of this compound can form strong coordinate or covalent bonds with the surface of inorganic fillers (like metal oxides or clays), while the hexyl group can entangle with or co-polymerize into the polymer matrix. wikipedia.orgresearchgate.net This creates a molecular bridge across the interface, improving stress transfer from the matrix to the filler and enhancing the composite's mechanical properties. mdpi.com The effectiveness of such interfacial modification depends on creating strong and durable bonds. mdpi.com
As a surfactant, this compound can stabilize systems where two immiscible phases, such as oil and water, are mixed. wikipedia.orgsinogracechem.com Its functionality arises from its amphiphilic structure:
Hydrophilic Head: The sodium phosphate and 2-hydroxyethyl groups are strongly attracted to water.
Hydrophobic Tail: The hexyl chain is attracted to non-polar substances like oil.
In an oil-in-water emulsion, the surfactant molecules arrange themselves at the oil-water interface, with their hydrophobic tails in the oil droplets and their hydrophilic heads in the surrounding water. sinogracechem.com This action reduces the interfacial tension between the oil and water, making it easier to form a stable emulsion. mdpi.com The layer of surfactant molecules also creates a barrier that prevents the small oil droplets from coalescing. nih.gov The use of surfactants is crucial in many applications, including the formulation of pesticides and cosmetics, to create stable and effective dispersions. wikipedia.orgsinogracechem.comresearchgate.net
| Interfacial Phenomenon | Role of this compound | Key Structural Feature | Consequence | Reference |
| Emulsion Stabilization | Adsorbs at oil-water interface | Amphiphilic nature (hydrophilic head, hydrophobic tail) | Reduction of interfacial tension; prevention of droplet coalescence | sinogracechem.comnih.gov |
| Composite Interfacial Bonding | Acts as a coupling agent | Phosphate group bonds to inorganic filler; hexyl chain interacts with polymer matrix | Improved stress transfer; enhanced mechanical properties | mdpi.comresearchgate.net |
Interactions with Inorganic Substrates and Mineralization Processes
The phosphate group is known to have a strong affinity for various inorganic surfaces, particularly those containing calcium. This makes organophosphates relevant in the context of biomineralization—the process by which living organisms produce minerals. researchgate.netresearchgate.net Biomineralization is essential for the formation of hard tissues like bones and teeth, which are primarily composed of calcium phosphate in the form of hydroxyapatite (B223615). researchgate.net
While the specific role of this compound in mineralization is not detailed, compounds containing phosphate esters can interact with calcium ions and hydroxyapatite crystals. They can act as:
Crystal Growth Modifiers: By adsorbing onto the surface of nascent mineral crystals, they can inhibit or direct further growth, influencing the final size and morphology of the mineral phase.
Nucleation Promoters: The phosphate groups can act as nucleation sites, concentrating calcium and phosphate ions from a solution and facilitating the initial formation of a mineral phase.
This ability to interact with inorganic substrates is also exploited in industrial applications, such as corrosion inhibition and pigment dispersion, where adhesion to metal or metal oxide surfaces is required.
Chelation and Complexation with Metal Ions
Organophosphate esters are recognized for their ability to interact with and form complexes with various metal ions. mst.edu This functionality is central to their use in applications requiring metal sequestration or surface activity modulation. The phosphate group acts as a Lewis base, capable of donating electron density to a metal cation, leading to the formation of a coordination complex. This chelating ability is a known characteristic of phosphoric acid-based esters. chemicalbook.com
For instance, a closely related compound, phosphoric acid 2-hydroxyethyl methacrylate ester, is highlighted for its use as a chelating absorbent due to a high affinity for metal ions. chemicalbook.com This suggests that this compound likely exhibits similar behavior, binding with metal ions in solution. This property is leveraged in various industrial applications, such as corrosion inhibition and adhesion promotion on metal surfaces. cosmeticsciencetechnology.comkowachemical.com The ability of related hypophosphites to reduce metal ions, such as in the process of electroless nickel plating, further underscores the strong interaction between phosphate-containing compounds and metal ions. wikipedia.org
Influence on Biomineralization Models (e.g., hydroxyapatite formation)
The phosphate functional group is integral to biomineralization, the process by which living organisms produce minerals. A key example of this is the formation of hydroxyapatite [Ca₅(PO₄)₃(OH)], the primary mineral component of bone and teeth. chemicalindustriessecrets.comscielo.br Research has shown that surfaces functionalized with organophosphate polymers can actively induce the deposition of a hydroxyapatite layer when exposed to simulated body fluid. nih.gov
The mechanism involves the anionic phosphate groups on the material's surface acting as nucleation sites. acs.org They attract calcium ions from the surrounding fluid, initiating the growth of a calcium phosphate mineral phase that matures into a crystalline, carbonated hydroxyapatite layer, similar to natural bone mineral. nih.gov
Studies comparing different surface functionalities have demonstrated the specific role of the phosphate group.
| Surface Functional Group | Effect on Hydroxyapatite (HA) Deposition | Reference |
|---|---|---|
| Organophosphate | Induces the formation of a firmly bonded, carbonated HA layer. | nih.gov |
| Carboxyl | Observed calcium phosphate deposition, but insufficient to activate strong bonding with the HA layer. | nih.gov |
Furthermore, as an anionic surfactant, this compound can influence the morphology and growth of hydroxyapatite crystals during synthesis. researchgate.net Surfactants are commonly used as templates or regulators in precipitation methods to control the size and shape of the resulting nanoparticles, which is critical for their application in biomedical implants and bone graft substitutes. scielo.brjim.org.cnresearchgate.net
Contribution to Novel Material Design and Functionality (e.g., stimuli-responsive systems)
The design of "smart" materials that respond to external stimuli is a frontier in materials science. Phosphate-bearing polymers are key players in this field, particularly in the creation of stimuli-responsive hydrogels. mdpi.com The ionizable phosphate groups impart sensitivity to changes in the surrounding environment, such as pH and the concentration of various ions. acs.orgnih.gov
Hydrogels synthesized from monomers containing phosphate and hydroxyethyl (B10761427) groups, such as poly(2-methacryloyloxyethyl phosphate) (PMOEP), demonstrate this responsive behavior. acs.orgnih.gov These hydrogels can swell or shrink dramatically in response to specific triggers. The anionic phosphate groups can be protonated or deprotonated depending on the ambient pH, altering the electrostatic repulsion within the polymer network and thus controlling the hydrogel's water uptake and swelling capacity. nih.gov
The swelling behavior of these related phosphate hydrogels is highly tunable, as shown by their response to different salt solutions and pH levels.
| Stimulus | Observation | Reference |
|---|---|---|
| Salt Solutions | The degree of swelling follows the trend: CaCl₂ < MgCl₂ < KCl < NaCl. Swelling decreases at higher salt concentrations. | nih.gov |
| pH | In water, the degree of swelling increases significantly around neutral pH and remains constant at basic pH values. | nih.gov |
This pH-responsive nature makes such materials promising candidates for applications like controlled drug delivery systems, where a drug could be released in the specific pH environment of a target tissue, or as scaffolds for tissue engineering. acs.orgnih.gov The structural elements of this compound—the ionizable phosphate head and the hydrophilic hydroxyethyl group—are precisely the components that would enable its use in formulating such intelligent, functional materials.
Environmental Transformation and Biogeochemical Fate
Hydrolytic Degradation Pathways and Kinetics
Hydrolysis is a primary chemical degradation pathway for organophosphate esters in aquatic environments. oup.comoup.com This process involves the cleavage of the ester bonds, leading to the breakdown of the parent molecule. The degradation observed for OPEs in the absence of microbial activity is generally attributed to chemical hydrolysis. nih.gov Studies on various OPEs in marine sediments have shown that abiotic degradation, primarily hydrolysis, results in half-lives ranging from approximately 23 to 77 days. nih.gov
The rate of hydrolysis for organophosphate esters is significantly influenced by the pH of the surrounding medium. nih.govnih.gov Generally, the stability of OPE triesters decreases as the pH becomes more basic. nih.gov The reaction can proceed through different mechanisms depending on the conditions. In acid-catalyzed hydrolysis, the mechanism often involves a nucleophilic attack by water on the phosphorus atom (AAc2 mechanism), leading to the cleavage of a P-O bond. nih.gov Under alkaline conditions, hydrolysis can occur via a direct substitution (SN2-like) pathway involving a nucleophilic attack by a hydroxide (B78521) ion. acs.orgthieme-connect.de
Research on a range of OPEs has demonstrated a clear trend in stability related to their chemical structure and the pH of the solution. Alkyl-substituted OPEs, the group to which Sodium hexyl 2-hydroxyethyl phosphate (B84403) belongs, are generally the most stable, followed by chlorinated alkyl OPEs, with aryl-OPEs being the least stable, especially under basic conditions. nih.gov For many OPEs, degradation is not significant at neutral pH but increases as the pH rises. nih.gov
Table 1: Effect of pH on the Hydrolytic Stability of Different Organophosphate Ester Groups This interactive table summarizes general stability trends based on data for various OPEs.
| OPE Group | Stability at Neutral pH (≈7) | Stability at Basic pH (>9) | General Hydrolysis Rate |
| Alkyl | High | Moderate to Low | Slowest |
| Chlorinated Alkyl | High | Moderate | Intermediate |
| Aryl | Moderate | Low | Fastest |
Source: Based on findings from Bekele et al. (2016). nih.gov
The hydrolysis of an organophosphate triester, such as Sodium hexyl 2-hydroxyethyl phosphate, proceeds in a stepwise manner. The initial cleavage of one ester linkage results in the formation of a corresponding organophosphate diester. nih.gov For this compound, the first hydrolytic byproduct would be Hexyl 2-hydroxyethyl phosphate .
Subsequent hydrolysis is possible, though studies have shown that the resulting diesters are often significantly more resistant to further base-catalyzed hydrolysis than the parent triesters, suggesting they can be persistent end products. nih.govnih.gov Complete hydrolysis would ultimately cleave all ester bonds, yielding inorganic phosphate, 1-hexanol , and ethylene (B1197577) glycol .
Biological Degradation Mechanisms and Pathways
Biological processes, driven by microorganisms, are a crucial and often dominant route for the degradation of organophosphate esters in the environment. oup.comoup.com Numerous studies have demonstrated that the presence of microbial communities significantly enhances the degradation rate of OPEs compared to abiotic processes alone. nih.gov In experiments comparing sterile (abiotic) and non-sterile (biotic) coastal sediments, the degradation half-lives of OPEs were found to be 1.5 to 2.5 times shorter under biotic conditions, highlighting the key role of microbes. nih.gov
A wide variety of microorganisms, including both bacteria and fungi, have been identified as capable of degrading OPEs. oup.com The first such microbe identified was a species of Flavobacterium. oup.com Since then, numerous other genera, including Pseudomonas, Bacillus, and Sphingomonas, have been shown to degrade these compounds. mdpi.com
Microbial degradation can occur through two main processes: catabolism, where the microbe uses the OPE as a source of carbon, phosphorus, or energy for growth, and co-metabolism, where the OPE is transformed by microbial enzymes but does not support microbial growth. oup.comoup.com Under phosphorus-limited conditions, some marine bacteria have been shown to utilize OPEs as a source of phosphorus, relieving nutrient stress. fao.org However, high concentrations of OPEs can also negatively impact microbial communities by reducing bacterial diversity. nih.gov
Table 2: Examples of Microorganisms Involved in OPE Degradation This interactive table lists microbial genera known to degrade various organophosphate esters.
| Microbial Genus | Type |
| Flavobacterium | Bacterium |
| Pseudomonas | Bacterium |
| Bacillus | Bacterium |
| Alcaligenes | Bacterium |
| Sphingomonas | Bacterium |
Source: Based on findings from Singh and Walker (2006) and Pang et al. (2019), as cited in Dang et al. (2023). oup.commdpi.com
The biochemical basis for the microbial degradation of OPEs is the action of specific enzymes. The most critical enzymes are hydrolases, particularly phosphotriesterases (PTEs) and organophosphate hydrolases (OPH), which catalyze the first and most significant step in the degradation pathway: the hydrolysis of a phosphate ester bond. oup.comoup.com
These enzymes typically are metalloenzymes, often containing zinc, which plays a crucial role in the catalytic mechanism by activating a water molecule that then acts as a nucleophile to attack the phosphorus center of the OPE. tdl.orgcapes.gov.br The enzymatic hydrolysis of the ester bond is a green and efficient neutralization technique for these compounds. mdpi.com Other enzymes, such as phosphatases, can also participate in the cleavage of phosphate esters, releasing inorganic phosphate that can be assimilated by the organism. fraunhofer.deresearchgate.net This enzymatic action transforms the parent OPE into less complex, and often less toxic, molecules.
Abiotic Transformation Processes (Photolysis, Oxidation)
Besides hydrolysis, other abiotic processes can contribute to the transformation of organophosphate esters in the environment, particularly in the atmosphere and sunlit surface waters. These processes include photolysis (degradation by light) and oxidation.
Photolysis: Direct photolysis can occur when a chemical absorbs light energy, leading to bond cleavage. The efficiency of this process depends on the chemical's structure and the wavelength of light. For many OPEs, direct photolysis is slow. However, the process can be significantly accelerated by the presence of photosensitizing agents or through advanced oxidation processes (AOPs). mdpi.com For example, UV irradiation in the presence of hydrogen peroxide (H₂O₂) or a photocatalyst like titanium dioxide (TiO₂) generates highly reactive hydroxyl radicals (•OH) that readily attack and degrade OPE molecules. mdpi.comnih.gov
Oxidation: In the atmosphere, OPEs can be degraded through oxidation by photochemically generated oxidants. The most important of these are the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO₃) at night. nih.govnih.gov Ozone (O₃) can also contribute to the oxidation of certain OPEs. tandfonline.com These reactions transform the parent compounds into various oxidized products. acs.org For a saturated alkyl phosphate ester like this compound, the primary abiotic transformation pathway in the atmosphere would likely be reaction with •OH radicals.
Table 3: Summary of Abiotic Transformation Processes for Organophosphate Esters This interactive table outlines the primary abiotic degradation pathways for OPEs.
| Process | Location | Primary Reactant(s) | Significance |
| Direct Photolysis | Surface Waters, Atmosphere | Sunlight (UV) | Generally slow for most OPEs |
| Indirect Photolysis | Water | Sunlight + Photosensitizers (e.g., TiO₂, H₂O₂) | Can be a major pathway, produces •OH radicals |
| Oxidation | Atmosphere | Hydroxyl radicals (•OH), Ozone (O₃) | Key atmospheric degradation pathway |
Source: Based on findings from various studies on OPE transformation. mdpi.comnih.govtandfonline.com
Photochemical Degradation Under Environmental Conditions
Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. For many organic chemicals in the aquatic environment, this can be a significant degradation pathway. The process can occur directly, when the chemical itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). mdpi.com
While direct photolysis of OPEs is generally considered a slow process, indirect photolysis can be significant. geoscienceworld.org The presence of substances like hydrogen peroxide (H₂O₂) in sunlit waters can lead to the formation of hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic compounds. mdpi.comresearchgate.net Studies on various OPEs have shown that their degradation is greatly enhanced in the presence of UV irradiation and H₂O₂. researchgate.net For instance, research on compounds like tris(2-chloroethyl) phosphate (TCEP) has demonstrated that hydroxyl radical oxidation is a major pathway for its degradation in UV-treated water. mdpi.com
Table 1: Illustrative Hydroxyl Radical Reaction Rate Constants for Selected Tri-Alkyl Phosphate Esters
| Compound | Abbreviation | kOH (M⁻¹s⁻¹) |
| Tris(2-butoxyethyl) phosphate | TBEP | 1.03 × 10¹⁰ |
| Tributyl phosphate | TBP | 6.40 × 10⁹ |
| Tris(2-chloroethyl) phosphate | TCEP | 5.60 × 10⁸ |
| Tris(2-chloroisopropyl) phosphate | TCPP | 1.98 × 10⁸ |
| This table presents data for other organophosphate esters to illustrate the concept of hydroxyl radical reactivity and is not specific to this compound. Data from a study on advanced oxidation kinetics of aqueous tri-alkyl phosphate flame retardants. nih.gov |
Oxidative Degradation Mechanisms in Aquatic Environments
Oxidative degradation in aquatic environments is primarily driven by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most significant. researchgate.net These radicals can be generated through various processes, including the photolysis of hydrogen peroxide and ozone. nih.govresearchgate.net Ozonation and advanced oxidation processes (AOPs) are recognized as effective methods for degrading persistent organic pollutants, including some surfactants and OPEs. researchgate.net
The mechanism of oxidative degradation typically involves the abstraction of a hydrogen atom from the alkyl chain or addition to an aromatic ring, if present. For a compound like this compound, the hexyl chain and the hydroxyethyl (B10761427) group would be potential sites for hydroxyl radical attack. This initial reaction leads to the formation of a carbon-centered radical, which can then react with oxygen to form a peroxyl radical. Subsequent reactions can lead to the cleavage of the molecule, breaking it down into smaller, more biodegradable, or mineralized products such as carbon dioxide, water, and inorganic phosphate. mdpi.com
The efficiency of oxidative degradation is influenced by environmental factors such as pH and the presence of other dissolved organic matter, which can compete for the reactive oxygen species. researchgate.net While specific studies on the oxidative degradation of this compound are lacking, the general principles of OPE and surfactant degradation suggest that this would be a relevant environmental fate process.
Sorption and Partitioning Behavior in Environmental Matrices
The distribution of this compound in the environment will be influenced by its tendency to attach to solid particles (sorption) and to accumulate in living organisms (bioaccumulation).
Adsorption to Sediments and Soil Particles
Sorption to sediments and soil is a key process that affects the transport, bioavailability, and ultimate fate of chemicals in the environment. mdpi.com For phosphate-containing compounds, adsorption is a particularly important mechanism. The phosphate group can bind to mineral surfaces, particularly those rich in iron and aluminum oxides. researchgate.net This process can effectively remove the compound from the water column and sequester it in the sediment.
The adsorption of phosphate to sediments is influenced by several factors, including the pH of the water, the mineral composition of the sediment, and the amount of organic matter present. nih.gov Generally, phosphate adsorption increases with decreasing pH. nih.gov The presence of organic matter can have a complex effect, sometimes competing for adsorption sites and at other times providing additional binding sites.
Table 2: Factors Influencing Phosphorus Sorption in Sediments
| Factor | Influence on Sorption |
| pH | Generally, sorption increases at lower pH values. |
| Salinity | Can influence sorption, with effects varying depending on the specific ions present. nih.gov |
| Temperature | Can affect the thermodynamics of the sorption process. nih.gov |
| Sediment Composition | Sediments rich in iron and aluminum oxides tend to have higher phosphorus sorption capacities. researchgate.net |
| Organic Matter | Can either enhance or reduce sorption depending on the nature of the organic matter and the sorbing chemical. |
| This table provides general information on factors affecting phosphate sorption and is not based on specific data for this compound. |
Bioaccumulation Potential in Aquatic Organisms (focus on mechanisms)
Bioaccumulation is the process by which a chemical is taken up by an organism from its surrounding environment (water) and through its food, leading to a concentration in the organism that is higher than in the environment. For surfactants and OPEs, bioaccumulation is a concern due to their widespread use and potential for environmental release. eosca.eu
The primary mechanism for the uptake of waterborne chemicals by aquatic organisms like fish is passive diffusion across respiratory surfaces, such as the gills. eosca.eu The lipophilicity of a chemical, often expressed as the octanol-water partition coefficient (Kow), is a key factor influencing its potential to bioaccumulate. geoscienceworld.org More lipophilic compounds tend to have a greater affinity for the lipid-rich tissues of organisms and are therefore more likely to be taken up and stored.
However, bioaccumulation is not solely dependent on uptake. The organism's ability to metabolize and eliminate the chemical also plays a crucial role. mdpi.com Many organisms possess enzymes that can break down foreign compounds, a process known as biotransformation. For OPEs, this can involve the cleavage of the phosphate ester bonds, leading to the formation of more water-soluble metabolites that can be more easily excreted. nih.gov
Theoretical and Computational Studies on Sodium Hexyl 2 Hydroxyethyl Phosphate
Molecular Dynamics (MD) Simulations for Aggregation and Interfacial Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to predict the behavior of molecules at an atomistic level. For a surfactant like Sodium Hexyl 2-Hydroxyethyl Phosphate (B84403), MD simulations can provide invaluable insights into its self-assembly in solution and its interaction with various surfaces.
The amphiphilic nature of Sodium Hexyl 2-Hydroxyethyl Phosphate, possessing a polar phosphate-hydroxyethyl head group and a nonpolar hexyl tail, drives its self-assembly into micelles in aqueous solutions. MD simulations of similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have been extensively used to study this phenomenon. These simulations reveal that micelle formation is a spontaneous process driven by the hydrophobic effect, where the hydrocarbon tails aggregate to minimize contact with water, while the hydrophilic head groups remain exposed to the aqueous environment. nih.govrsc.org
Simulations of various surfactants have shown that the process is entropy-driven. nih.gov As the temperature increases, the stability of the micelles formed by some surfactants also increases. nih.gov For this compound, the relatively short hexyl chain would likely result in a higher critical micelle concentration (CMC) compared to surfactants with longer alkyl chains.
Table 1: Predicted Aggregation Properties of this compound based on Analogous Surfactant MD Simulations
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |
| Micelle Shape | Likely spherical or near-spherical | Short alkyl chains generally favor the formation of spherical micelles. |
| Aggregation Number | Relatively low | Shorter alkyl chains lead to smaller, less populated micelles. |
| Micelle Core | Composed of aggregated hexyl chains | Hydrophobic tails cluster to minimize water contact. |
| Micelle Corona | Formed by phosphate and hydroxyethyl (B10761427) groups | Hydrophilic head groups are exposed to the aqueous phase. |
| Influence of Hydroxyethyl Group | Increased hydration of the micellar surface | The hydroxyl group can form hydrogen bonds with water. |
MD simulations are also instrumental in understanding how surfactants adsorb onto different material surfaces, a critical aspect of their application in various industrial processes. bohrium.comfrontiersin.org The adsorption behavior of this compound would be dictated by the nature of the surface (e.g., hydrophobic, hydrophilic, charged).
On a hydrophobic surface, the hexyl tails would preferentially adsorb, leading to a change in the surface wettability from hydrophobic to hydrophilic. Conversely, on a positively charged hydrophilic surface, the anionic phosphate head groups would be the primary adsorbing moiety, driven by electrostatic attraction. The presence of the hydroxyethyl group could further enhance adsorption on certain surfaces through hydrogen bonding.
Simulations on similar systems, such as the interaction of surfactants with mineral surfaces like calcite or kaolinite, have demonstrated that both anionic and cationic surfactants can alter surface wettability. frontiersin.orgnih.gov For an anionic surfactant like this compound, its effectiveness in altering the wettability of a surface would depend on the surface charge and the concentration of the surfactant. frontiersin.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which is fundamental to understanding its reactivity.
For this compound, a key reaction of interest is hydrolysis, the cleavage of the phosphate ester bond. Quantum chemical studies on the hydrolysis of other phosphate monoesters have been conducted to elucidate the reaction mechanism. acs.org These studies often explore whether the reaction proceeds through an associative or dissociative mechanism. In an associative mechanism, the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus center before the leaving group departs, forming a pentacoordinate intermediate or transition state. In a dissociative mechanism, the leaving group departs first, forming a metaphosphate intermediate.
For alkyl phosphate monoesters, the reaction mechanism can be influenced by factors such as pH and the presence of catalysts. Computational studies help to determine the energy barriers associated with different pathways, thereby predicting the most likely mechanism. For instance, the Arbuzov reaction is a well-known method for forming phosphonate (B1237965) esters from trialkyl phosphites and alkyl halides, proceeding via an SN2 mechanism. youtube.com
Quantum chemical calculations can establish relationships between the molecular structure and its reactivity. By calculating parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, one can predict the most reactive sites in the this compound molecule.
The phosphorus atom, being electron-deficient, is expected to be the primary electrophilic site, susceptible to nucleophilic attack. The oxygen atoms of the phosphate group and the hydroxyl group will be nucleophilic centers. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity.
Table 2: Predicted Electronic Properties and Reactive Sites of this compound from Analogous Quantum Chemical Studies
| Property | Predicted Characteristic | Implication for Reactivity |
| Most Electrophilic Center | Phosphorus atom | Primary site for nucleophilic attack (e.g., hydrolysis). |
| Most Nucleophilic Centers | Oxygen atoms (phosphate and hydroxyl) | Sites for protonation and interaction with electrophiles. |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability. |
| Key Reactive Bond | P-O-C (ester bond) | Susceptible to cleavage through hydrolysis. |
Studies on other organophosphates have shown that substituents can significantly influence reactivity. nih.gov The presence of the hexyl and hydroxyethyl groups will have specific electronic effects on the phosphate center, which can be quantified through detailed quantum chemical calculations.
Computational Approaches for Predicting Environmental Fate Parameters
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the environmental fate of chemicals, offering a faster and more cost-effective alternative to experimental testing. europa.eursc.org These models correlate the chemical structure of a compound with its environmental properties.
For this compound, QSAR models could be employed to estimate key environmental parameters such as biodegradability, soil sorption coefficient (Koc), and bioconcentration factor (BCF).
Biodegradability: The biodegradability of a substance is a critical factor in its environmental persistence. QSAR models for biodegradability often use molecular descriptors such as molecular weight, logP (octanol-water partition coefficient), and the presence of specific functional groups to predict whether a compound is readily biodegradable or not. nih.govcapes.gov.brnih.gov The presence of the phosphate ester and the alkyl chain in this compound suggests it would be susceptible to microbial degradation. The hydroxyl group may also influence its biodegradability. capes.gov.br
Soil Sorption (Koc): The tendency of a chemical to adsorb to soil and sediment is quantified by Koc. QSAR models for Koc are typically based on logP and other descriptors related to hydrophobicity. The amphiphilic nature of this compound suggests it will have a complex interaction with soil, with both hydrophobic and electrostatic interactions playing a role.
Bioconcentration (BCF): BCF is a measure of a chemical's potential to accumulate in aquatic organisms. QSAR models for BCF are also heavily reliant on logP. Given its surfactant nature, the bioconcentration potential would need careful evaluation, considering its partitioning behavior between water and lipid phases.
While specific predicted values for this compound are not available without running dedicated QSAR models, the general framework for such predictions is well-established. researchgate.net The use of such computational tools is encouraged by regulatory bodies to fill data gaps for chemicals. europa.eu
Estimation of Hydrolysis Rates through Computational Chemistry
The environmental persistence and ultimate fate of organophosphate esters (OPEs) like this compound are significantly influenced by their rate of hydrolysis. Computational chemistry provides powerful tools to estimate these rates by modeling the reaction mechanisms at a molecular level. Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations are primary methods used for these estimations. nih.govresearchgate.net
Hydrolysis of a phosphate ester typically proceeds via nucleophilic attack on the central phosphorus atom. nih.gov For this compound, this can occur under neutral, acidic, or alkaline conditions, with the reaction rate being highly dependent on pH. nih.gov Computational models suggest that the hydrolysis of similar OPEs involves a two-step mechanism with the formation of a pentacovalent intermediate. nih.gov
Studies on analogous short-chain alkyl and aryl phosphate esters show that both electronic and steric factors are crucial. nih.govnasa.gov The electron-withdrawing or -donating nature of the ester groups can significantly alter the charge on the phosphorus atom, making it more or less susceptible to nucleophilic attack. nasa.gov The presence of the hydroxyl group on the ethyl chain could potentially influence hydrolysis through intramolecular catalysis, a factor that can be explicitly modeled.
The table below illustrates hypothetical hydrolysis half-lives for analogous short-chain OPEs under different pH conditions, as predicted by QSAR models. researchgate.net These models categorize the rate from extremely fast to very slow. researchgate.net
Table 1: Illustrative Hydrolysis Half-Life Predictions for Analogous OPEs Based on QSAR Modeling
| pH Condition | Predicted Half-Life Category | Estimated Time Frame |
|---|---|---|
| Acidic (pH < 4) | Moderate | 10–30 days |
| Neutral (pH 6.5–7.5) | Slow | 30–100 days |
| Alkaline (pH > 9) | Fast | 5–10 days |
This table is for illustrative purposes and based on general data for organophosphate esters. researchgate.net
Modeling Biotransformation Pathways
In biological systems, this compound is expected to undergo biotransformation, primarily mediated by enzymes such as cytochrome P450 (CYP) monooxygenases and various esterases. nih.govmdpi.com Computational models are instrumental in predicting the metabolites that may form and the enzymatic pathways involved. researchgate.netnih.gov
The primary biotransformation pathways for OPEs include:
Oxidative Dealkylation: This is a major pathway catalyzed by CYP enzymes. researchgate.net For this compound, this would involve the oxidation of the hexyl or hydroxyethyl chains, typically at the alpha-carbon, followed by cleavage of the ester bond. This process would yield dialkyl phosphate metabolites. nih.govresearchgate.net
Hydroxylation: CYP enzymes can also introduce hydroxyl groups onto the alkyl chains, creating more polar and water-soluble metabolites. researchgate.netnih.gov
Direct Hydrolysis: Esterase enzymes, such as paraoxonases, can directly hydrolyze the ester bonds, cleaving either the hexyl or the 2-hydroxyethyl group to form the corresponding dialkyl phosphate. mdpi.com
Conjugation: Following initial Phase I metabolism (oxidation, hydrolysis), the resulting metabolites can undergo Phase II conjugation reactions with molecules like glucuronic acid or sulfate to facilitate excretion. nih.govacs.org
Quantum chemical calculations can model the interaction of the parent compound with a simplified model of the active site of a CYP enzyme, such as the reactive iron(IV)-oxo species (Compound I). nih.gov These calculations help determine the most likely sites of oxidation by comparing the energy barriers for hydrogen atom abstraction from different positions on the alkyl chains. nih.gov Molecular dynamics (MD) simulations can further explore the binding of the substrate within the active site of specific CYP isoforms, like CYP3A4, to predict metabolic rates and pathways. nih.gov
The following table presents a hypothetical summary of predicted biotransformation pathways and the primary enzymes involved, based on studies of similar OPEs. researchgate.netacs.orgacs.org
Table 2: Predicted Biotransformation Pathways for this compound
| Pathway | Key Enzymes | Predicted Primary Metabolites |
|---|---|---|
| Oxidative De-hexylation | Cytochrome P450 (e.g., CYP3A4, CYP2B6) | Sodium 2-hydroxyethyl phosphate |
| Oxidative De-hydroxyethylation | Cytochrome P450 | Sodium hexyl phosphate |
| Alkyl Chain Hydroxylation | Cytochrome P450 | Hydroxylated hexyl derivatives |
| Direct Hydrolysis | Paraoxonases (PONs), Carboxylesterases (CES) | Sodium hexyl phosphate, Sodium 2-hydroxyethyl phosphate |
| Conjugation (of metabolites) | UGTs, SULTs | Glucuronide and sulfate conjugates |
This table is a theoretical representation based on known metabolic pathways for organophosphate esters. researchgate.netacs.orgacs.org
Docking and Interaction Studies with Model Biological Systems (e.g., enzyme active sites, in a mechanistic context only)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein or enzyme. peerj.comresearchgate.net In a mechanistic context, docking studies on this compound would primarily focus on its interaction with the active sites of key enzymes, namely esterases like acetylcholinesterase (AChE) and organophosphorus hydrolases (OPH). entomoljournal.comnih.gov
The primary mechanism of toxicity for many OPEs is the inhibition of AChE. nih.gov Docking simulations can model how this compound fits into the active site of AChE. youtube.com The simulation would place the phosphate group near the catalytic serine residue (Ser203 in human AChE). nih.gov The interaction involves the formation of a covalent bond between the phosphorus atom and the hydroxyl group of the serine residue, leading to phosphorylation of the enzyme. nih.govnih.gov This binding is often irreversible and inactivates the enzyme. youtube.com The simulation can calculate a binding energy or docking score, which correlates with the binding affinity of the compound for the enzyme. peerj.comnih.gov
Conversely, organophosphorus hydrolases (OPH) are enzymes capable of degrading OPEs. entomoljournal.comuq.edu.au Docking studies with OPH would reveal the mechanism of detoxification. These enzymes possess a binuclear metal center in their active site that activates a water molecule. uq.edu.au The simulation would show the OPE binding in a conformation that allows this activated hydroxyl group to act as a nucleophile, attacking the phosphorus atom and hydrolyzing the ester bond. entomoljournal.com
The table below outlines the key interactions and mechanistic implications derived from theoretical docking studies with model enzymes.
Table 3: Theoretical Docking Interactions of this compound with Model Enzymes
| Model Enzyme System | Key Active Site Residues/Components | Predicted Interaction Mechanism | Mechanistic Implication |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Serine (catalytic triad) | Nucleophilic attack by serine on the phosphorus atom, forming a stable covalent phosphyl-enzyme complex. nih.gov | Inhibition of enzyme activity. nih.govyoutube.com |
| Organophosphorus Hydrolase (OPH) | Binuclear metal center (e.g., Zn2+, Co2+), Activated water/hydroxyl | Coordination of the P=O group to the metal center, followed by nucleophilic attack by the activated hydroxyl on the phosphorus atom. entomoljournal.comuq.edu.au | Enzymatic hydrolysis and detoxification of the compound. |
This table presents a mechanistic overview based on established principles of organophosphate-enzyme interactions. nih.govuq.edu.au
Future Directions and Emerging Research Avenues for Sodium Hexyl 2 Hydroxyethyl Phosphate
Development of Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of phosphate (B84403) esters. Future research for sodium hexyl 2-hydroxyethyl phosphate is focused on creating manufacturing processes that are more efficient, less hazardous, and environmentally sustainable.
Key research initiatives include:
Enzymatic Synthesis: Moving away from traditional chemical catalysts, the use of enzymes like lipases and phosphotriesterases is being explored. researchgate.netresearchgate.net These biocatalysts operate under mild conditions (lower temperature and pressure) and can exhibit high selectivity, reducing byproduct formation and energy consumption. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages over conventional batch processing. youtube.com By pumping reagents through reactors, this technology allows for superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.org It also minimizes waste and allows for real-time process monitoring.
Bio-based Feedstocks: A critical goal is to reduce the reliance on petrochemicals. Research is underway to source the precursor molecules, such as hexanol and ethylene (B1197577) glycol, from renewable biomass, aligning the production of this compound with the principles of a circular economy.
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Synthesis | Sustainable Methodologies |
|---|---|---|
| Catalyst | Chemical (e.g., phosphorus oxychloride) | Biocatalysts (Enzymes), Heterogeneous Catalysts |
| Conditions | Often high temperature/pressure | Mild temperature/pressure |
| Process Type | Batch processing | Continuous Flow Chemistry |
| Feedstocks | Petrochemical-based | Increasingly Bio-based |
| Efficiency | Variable yields, potential for byproducts | Higher yields, improved purity, less waste |
Advanced Spectroscopic Techniques for In-Situ Analysis
To optimize the function of this compound, particularly in complex formulations, a molecular-level understanding of its behavior is essential. Advanced spectroscopic methods that enable real-time (in-situ) analysis are providing unprecedented insights.
Emerging analytical approaches include:
Process Analytical Technology (PAT): PAT is a framework for designing and controlling manufacturing processes through real-time measurements of critical quality attributes. bruker.comwikipedia.org The integration of spectroscopic tools like Near-Infrared (NIR) and Raman spectroscopy directly into the reaction vessel allows for continuous monitoring, ensuring process consistency and quality. continuaps.comwiley.com
Sum-Frequency Generation (SFG) Spectroscopy: As a surface-active agent, the behavior of this compound at interfaces (e.g., air-water or oil-water) is critical. SFG is a surface-specific nonlinear optical technique that provides detailed information on the orientation and conformation of molecules at these interfaces, which is impossible to obtain with bulk measurement techniques. nih.govresearchgate.netiitrpr.ac.inresearchgate.net
Diffusion-Ordered NMR Spectroscopy (DOSY): This 2D NMR technique separates the signals of different chemical species in a mixture based on their diffusion rates. researchgate.net For surfactants like this compound, DOSY is a powerful tool for studying aggregation, determining the critical micelle concentration (CMC), and characterizing the size and structure of micelles in solution without being invasive. nih.govrsc.orgrsc.orgusda.gov
Table 2: Advanced Spectroscopic Techniques and Their Applications
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Process Analytical Technology (PAT) | Real-time reaction kinetics, purity, and concentration | Optimizing synthesis, ensuring batch-to-batch consistency. chromnet.net |
| Sum-Frequency Generation (SFG) | Molecular orientation and order at interfaces | Understanding its role as a surfactant and emulsifier. acs.org |
| Diffusion-Ordered Spectroscopy (DOSY) | Micelle formation, aggregation state, CMC determination | Characterizing its self-assembly behavior in solutions. |
Rational Design of Phosphate Esters for Tunable Material Properties
Instead of relying on empirical, trial-and-error methods, future research is focused on the rational design of novel phosphate esters with tailored properties. By making precise modifications to the molecular structure of compounds like this compound, specific performance characteristics can be achieved.
Key strategies in this area are:
Structure-Property Relationship Studies: Systematically synthesizing a series of analogues by, for example, varying the length of the alkyl (hexyl) chain or altering the structure of the hydrophilic (2-hydroxyethyl phosphate) headgroup. This allows for the development of a deep understanding of how specific structural motifs influence bulk properties like solubility, surface tension, and emulsification capacity.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR uses statistical and machine learning methods to build predictive models that correlate molecular descriptors with experimental properties. mdpi.comresearchgate.net For surfactants, QSPR can predict properties like CMC and interfacial tension, allowing researchers to computationally screen thousands of potential new structures and prioritize the most promising candidates for synthesis. mdpi.comonepetro.orgresearchgate.net This dramatically accelerates the discovery of new, high-performance molecules.
Comprehensive Environmental Risk Assessment Methodologies (focus on transformation mechanisms)
With increasing environmental scrutiny, it is crucial to understand the complete lifecycle and fate of chemicals. For this compound, future risk assessments will move beyond standard toxicity tests to focus on its environmental persistence, transformation, and degradation pathways.
The research emphasis is on:
Identifying Transformation Products: The primary degradation pathway for phosphate esters in the environment is hydrolysis of the ester bonds, which can be either chemical or microbial. oup.comoup.comcdc.gov Research focuses on identifying the resulting breakdown products, such as phosphoric acid, hexanol, and ethylene glycol, and evaluating their own environmental impact.
Microbial Degradation Pathways: Identifying the specific microorganisms and enzymes responsible for biodegradation is a key goal. researchgate.net Enzymes like organophosphate hydrolases and phosphotriesterases are known to catalyze the hydrolysis of phosphate esters. researchgate.netnih.gov Understanding these biological mechanisms allows for a more accurate prediction of the compound's persistence in different environments. oup.com
Predictive Modeling: Developing and refining computational models to predict the environmental distribution and fate of the compound. These models consider factors like the compound's physicochemical properties and susceptibility to different degradation mechanisms (e.g., biodegradation, hydrolysis) to forecast its behavior in soil and aquatic systems. nih.govservice.gov.uknih.gov
Interdisciplinary Research Integrating Synthesis, Modeling, and Material Science
The most rapid and significant advances are expected to emerge from research that erases the traditional boundaries between scientific disciplines. A highly integrated approach combining chemical synthesis, computational modeling, and material science creates a powerful, synergistic cycle of innovation. ucsb.eduniist.res.in
This integrated paradigm involves:
A "Design-Build-Test-Learn" Cycle: Computational models and machine learning predict novel phosphate ester structures with desired properties. bioengineer.orgoaepublish.com Synthetic chemists then develop methods to create these target molecules. llnl.govrsc.org Material scientists characterize the performance of the new compounds, and the resulting data is fed back into the computational models to refine their accuracy for the next cycle of discovery. nih.govacs.org
High-Throughput Automation: Robotic platforms for automated synthesis and characterization enable the rapid execution of the "Design-Build-Test-Learn" cycle. onepetro.orgnih.gov This allows for the exploration of a vast chemical space and the generation of large, high-quality datasets needed for effective machine learning.
Multi-Scale Modeling: This involves linking computational models that operate at different scales—from quantum mechanical calculations on a single molecule to molecular dynamics simulations of surfactant self-assembly, to macroscopic models of performance in a final product. This provides a holistic understanding of the structure-property-performance relationship.
By pursuing these future research directions, the scientific community can unlock new applications for this compound and its analogues, creating more effective, sustainable, and intelligently designed materials. syngeneintl.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
